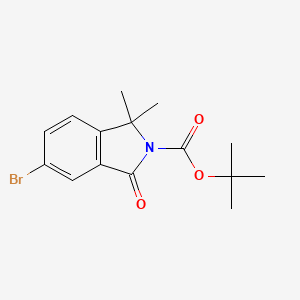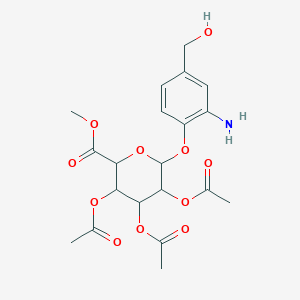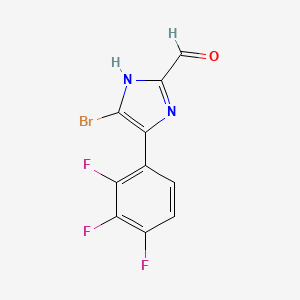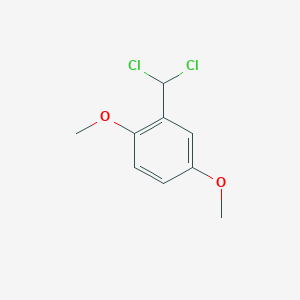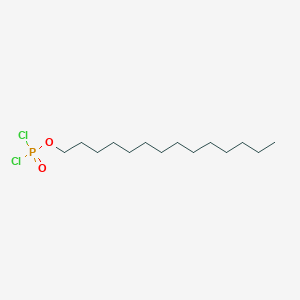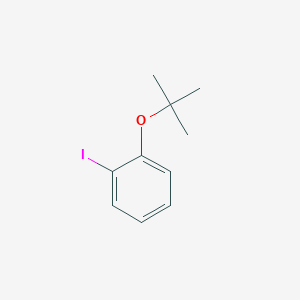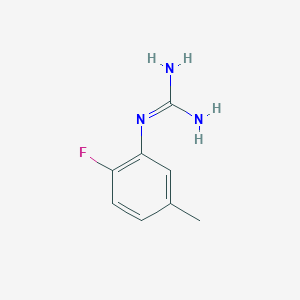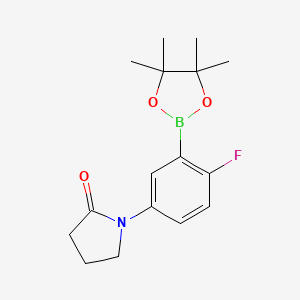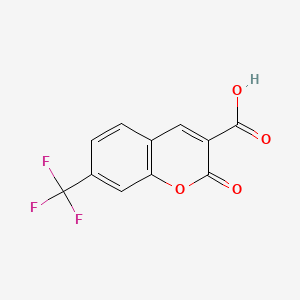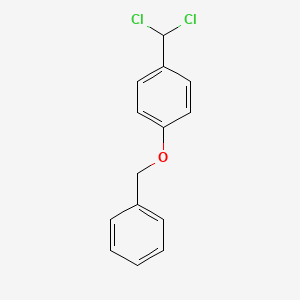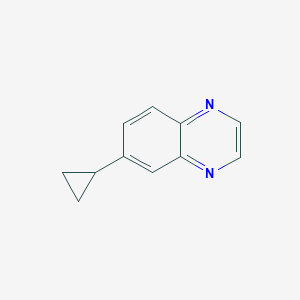
6-Cyclopropylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropylquinoxaline is a heterocyclic compound that belongs to the quinoxaline familyThe structure of this compound consists of a quinoxaline core with a cyclopropyl group attached at the sixth position, giving it unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalines, including 6-Cyclopropylquinoxaline, typically involves the condensation of o-phenylenediamines with dicarbonyl compounds. This reaction can be carried out under various conditions, including the use of organic solvents, high temperatures, and strong catalysts . For this compound, the specific synthetic route involves the reaction of cyclopropylamine with a suitable quinoxaline precursor under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces dihydroquinoxalines .
Applications De Recherche Scientifique
6-Cyclopropylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research focuses on its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Cyclopropylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound with a simpler structure.
Pthalazine: Another nitrogen-containing heterocycle with similar biological activities.
Quinazoline: Known for its anticancer properties.
Cinnoline: Exhibits antimicrobial and anticancer activities.
Uniqueness: 6-Cyclopropylquinoxaline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10N2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
6-cyclopropylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-11(7-9)13-6-5-12-10/h3-8H,1-2H2 |
Clé InChI |
FEJLJBWUDIDNJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=NC=CN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



